molecular formula C4H7ClF3NO3 B1379712 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride CAS No. 1301738-59-9

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride

Cat. No.: B1379712
CAS No.: 1301738-59-9
M. Wt: 209.55 g/mol
InChI Key: HCLQKIXYVYYPFX-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is a chemical compound with the molecular formula C4H6F3NO3·HCl and a molecular weight of 209.55 g/mol . It is also known by its IUPAC name, O-(trifluoromethyl)serine hydrochloride . This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a propionic acid moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride typically involves the introduction of the trifluoromethoxy group into a suitable precursor. One common method is the reaction of 2-amino-3-hydroxypropionic acid with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The resulting trifluoromethoxy derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce various amides or esters .

Scientific Research Applications

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is unique due to the presence of both the trifluoromethoxy and amino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLQKIXYVYYPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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